2,4,6-Tribromo-3-hydroxybenzoic acid
Overview
Description
2,4,6-Tribromo-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H3Br3O3. It is a derivative of benzoic acid where three bromine atoms are substituted at the 2, 4, and 6 positions, and a hydroxyl group is present at the 3 position. This compound is known for its use as a building block in organic synthesis and as an enzymic colorimetric reagent to determine the free cholesterol fraction of high-density lipoprotein (HDL) in plasma .
Mechanism of Action
Target of Action
The primary target of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is the free cholesterol fraction of high-density lipoprotein (HDL) in plasma . HDL plays a crucial role in the transport of cholesterol from peripheral tissues to the liver, a process known as reverse cholesterol transport .
Mode of Action
TBHBA acts as an enzymic colorimetric reagent . It reacts with hydrogen peroxide and 4-aminophenazone in the presence of peroxidase to form a highly stable dye . This reaction is an oxidative coupling reaction .
Biochemical Pathways
The action of TBHBA is involved in the cholesterol metabolism pathway . Specifically, it is used in the enzymatic determination of the free cholesterol fraction of HDL in plasma . The formation of the dye is an indicator of the presence and quantity of free cholesterol in the HDL fraction .
Result of Action
The result of TBHBA’s action is the formation of a highly stable dye . This dye has a greater molar absorptivity than that produced with phenol . The intensity of the color produced in the reaction is directly proportional to the amount of free cholesterol in the HDL fraction .
Action Environment
The action of TBHBA is influenced by the presence of other reagents, particularly hydrogen peroxide and 4-aminophenazone . The reaction also requires the presence of peroxidase . The stability and efficacy of TBHBA are likely to be affected by factors such as pH, temperature, and the concentrations of other reagents in the assay .
Biochemical Analysis
Biochemical Properties
2,4,6-Tribromo-3-hydroxybenzoic acid interacts with enzymes such as peroxidase in the presence of hydrogen peroxide . It undergoes an oxidative coupling reaction with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolinone hydrazone (MBTH) to form a highly stable dye . This interaction is crucial in the determination of the free cholesterol fraction of HDL in plasma .
Cellular Effects
The cellular effects of this compound are primarily related to its role in determining the free cholesterol fraction of HDL in plasma
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with hydrogen peroxide and 4-aminoantipyrine or 3-methylbenzothiazolinone hydrazone in the presence of peroxidase . This oxidative coupling reaction results in the formation of a highly stable dye .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the determination of the free cholesterol fraction of HDL in plasma . It interacts with enzymes such as peroxidase
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tribromo-3-hydroxybenzoic acid can be synthesized through the bromination of 3-hydroxybenzoic acid. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the complete substitution of hydrogen atoms with bromine atoms at the specified positions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromo-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium azide (NaN3) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,6-tribromo-3-carboxybenzoic acid.
Reduction: Formation of 3-hydroxybenzoic acid.
Substitution: Formation of compounds like 2,4,6-tribromo-3-aminobenzoic acid.
Scientific Research Applications
2,4,6-Tribromo-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in enzymic colorimetric assays to determine the free cholesterol fraction of HDL in plasma.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,4,6-tribromobenzoic acid
- 3-Amino-2,4,6-tribromobenzoic acid
- 2,4,6-Tribromo-3-carboxybenzoic acid
Uniqueness
2,4,6-Tribromo-3-hydroxybenzoic acid is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in enzymic assays and organic synthesis .
Properties
IUPAC Name |
2,4,6-tribromo-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBHVMTTYXWHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162437 | |
Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-40-4 | |
Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.